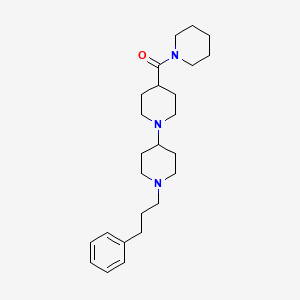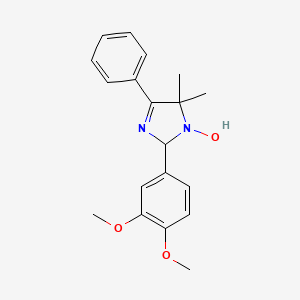
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as 6-dMannNMeN, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is a mannose analog that has been shown to have anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
The mechanism of action of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is not fully understood, but it is thought to involve the modulation of immune cell function. 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the activation of macrophages and dendritic cells, which are key players in the immune response. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to inflamed tissues.
Biochemical and Physiological Effects:
Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can have several biochemical and physiological effects. In vitro studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of nitric oxide, which is involved in the inflammatory response. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for immune cells. 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to selectively inhibit the activation of macrophages and dendritic cells, while having little effect on other cell types. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to have low toxicity in vitro and in vivo.
One of the limitations of using 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in a consistent manner. Additionally, the synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can be challenging and time-consuming, which can limit its availability for research.
Zukünftige Richtungen
There are several future directions for research on 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine and its potential as a therapeutic agent in various disease models. Finally, studies are needed to determine the pharmacokinetics and pharmacodynamics of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in vivo, which will be important for the development of clinical applications.
Synthesemethoden
The synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine involves several steps, including the protection of the mannose hydroxyl groups, the nitration of the protected mannose, and the removal of the protecting groups. The final product is obtained through the coupling of the deprotected nitro-mannose with 4-methyl-2-nitroaniline. The synthesis of 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been studied for its potential as a therapeutic agent in several areas of research. One of the most promising applications is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the infiltration of immune cells into inflamed tissues.
Another area of research where 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has shown potential is in the treatment of cancer. Studies have shown that 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can inhibit the growth and migration of cancer cells, as well as induce apoptosis in cancer cells. Additionally, 6-deoxy-N-(4-methyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-methyl-6-(4-methyl-2-nitroanilino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6/c1-6-3-4-8(9(5-6)15(19)20)14-13-12(18)11(17)10(16)7(2)21-13/h3-5,7,10-14,16-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLDNZUUGCNIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C=C2)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(1-naphthyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5137646.png)
![4-[3-(4-isopropylphenoxy)propyl]morpholine oxalate](/img/structure/B5137656.png)
![3-(2,4-dichlorophenyl)-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5137681.png)
![2-(2-chloro-6-fluorophenyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5137687.png)
![4-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4-diazepane-1-carbaldehyde](/img/structure/B5137693.png)


![1-acetyl-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5137707.png)
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5137725.png)
